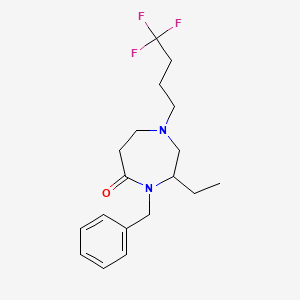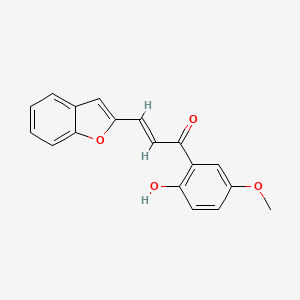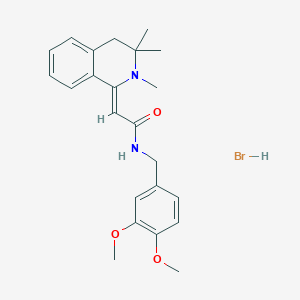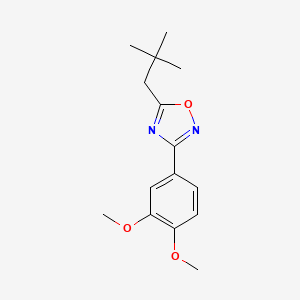
3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PPEQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPEQ is a heterocyclic compound that contains a quinazolinone ring and a phenylethyl group.
作用机制
The mechanism of action of 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, this compound has been reported to inhibit the aggregation of beta-amyloid protein, a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease, this compound has been shown to improve cognitive function, reduce beta-amyloid accumulation, and decrease neuroinflammation. In Parkinson's disease, this compound has been reported to improve motor function, reduce oxidative stress, and prevent dopaminergic neuron loss.
实验室实验的优点和局限性
3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool, including its high selectivity and potency, ease of synthesis, and low toxicity. However, there are also some limitations associated with this compound, such as its poor solubility in water, which can limit its bioavailability and affect its pharmacokinetics.
未来方向
There are several future directions for the research on 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone. One potential direction is the development of more efficient and scalable synthesis methods for this compound and its derivatives. Another direction is the investigation of the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, the use of this compound as a tool for studying various biological processes and diseases can also be explored further. Finally, the development of this compound-based materials and devices for various applications can also be a promising direction for future research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in medicinal chemistry, material science, and analytical chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and devices with significant societal impact.
合成方法
The synthesis of 3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction between 2-phenylacetonitrile and anthranilic acid in the presence of a catalyst. The reaction proceeds through a cyclization process to form the quinazolinone ring. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学研究应用
3-phenyl-2-(1-phenylethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions and amino acids.
属性
IUPAC Name |
3-phenyl-2-(1-phenylethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16(17-10-4-2-5-11-17)21-23-20-15-9-8-14-19(20)22(25)24(21)18-12-6-3-7-13-18/h2-16,21,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIYTUFYOPUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)


![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)

![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)